An In-depth Technical Guide to 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic Acid
An In-depth Technical Guide to 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Given the limited publicly available data on this specific compound, this document synthesizes information from related structures and fundamental chemical principles to offer a robust resource for researchers.
Introduction: The Scientific Context
5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid belongs to the benzofuran class of heterocyclic compounds. Benzofuran scaffolds are prevalent in natural products and synthetic molecules, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The dihydrobenzofuran core, in particular, offers a three-dimensional structure that can be advantageous for specific biological interactions. The introduction of a nitro group and a carboxylic acid moiety to this scaffold significantly influences its electronic properties, solubility, and potential for intermolecular interactions, making it a compelling candidate for investigation in drug discovery and materials science.
Molecular and Physicochemical Profile
| Property | Value | Source/Method |
| CAS Number | 99517-31-4 | Chemical Supplier Databases |
| Molecular Formula | C₉H₇NO₅ | Calculated |
| Molecular Weight | 209.16 g/mol | Calculated |
| Predicted pKa | ~3.5-4.5 | Estimated based on benzoic acid and substituted analogs |
| Predicted LogP | ~1.5-2.5 | Estimated based on related structures |
| Solubility | Expected to be sparingly soluble in water, with increased solubility in organic solvents like DMSO, DMF, and alcohols. | General chemical principles |
| Melting Point | Not available. Expected to be a solid at room temperature with a relatively high melting point due to the crystalline nature of similar aromatic carboxylic acids. | Inferred from related compounds |
Synthesis and Mechanistic Rationale
The primary synthetic route to 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid involves the nitration of its precursor, 2,3-dihydrobenzo[b]furan-7-carboxylic acid[1].
Caption: Synthetic pathway to the target compound.
Experimental Protocol: Electrophilic Nitration
This protocol is a generalized procedure based on standard nitration reactions of aromatic compounds. Optimization of reaction conditions, particularly temperature and reaction time, is crucial for achieving high yield and purity.
Step 1: Preparation of the Nitrating Mixture
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In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid. The order of addition is critical to control the exothermic reaction.
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Maintain the temperature of the mixture below 10°C.
Step 2: Nitration Reaction
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Dissolve 2,3-dihydrobenzo[b]furan-7-carboxylic acid in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
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Once the reaction is complete, pour the reaction mixture slowly over crushed ice. This will precipitate the crude product.
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Filter the precipitate and wash with cold water until the washings are neutral to litmus paper.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid.
Causality Behind Experimental Choices:
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Low Temperature: The nitration of aromatic rings is a highly exothermic process. Maintaining a low temperature is essential to prevent over-nitration and the formation of unwanted byproducts.
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Sulfuric Acid as a Catalyst: Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.
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Recrystallization: This purification technique is based on the principle of differential solubility of the desired compound and impurities in a given solvent at different temperatures, allowing for the isolation of a pure crystalline product.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
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Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring. The electron-withdrawing nitro group will deshield the adjacent protons, causing them to appear at a higher chemical shift.
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Dihydrofuran Protons: Two triplets are expected for the methylene groups (-CH₂-) of the dihydrofuran ring, likely in the range of δ 3.0-5.0 ppm.
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Carboxylic Acid Proton: A broad singlet is anticipated at a downfield chemical shift (δ 10-13 ppm), which is characteristic of a carboxylic acid proton.
¹³C NMR Spectroscopy
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Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected in the range of δ 165-185 ppm.
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Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-160 ppm). The carbon attached to the nitro group will be significantly deshielded.
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Dihydrofuran Carbons: Signals for the methylene carbons of the dihydrofuran ring are expected in the aliphatic region (δ 20-80 ppm).
Infrared (IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm⁻¹.
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N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of a nitro group, one for the asymmetric stretch (around 1500-1560 cm⁻¹) and one for the symmetric stretch (around 1345-1385 cm⁻¹).
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C-H Stretch (Aromatic): Absorption bands will be observed above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Absorption bands will be observed below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Caption: Predicted key IR absorption bands.
Mass Spectrometry
The molecular ion peak (M⁺) would be expected at m/z = 209. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).
Potential Applications in Research and Development
Derivatives of benzofuran are known for their diverse biological activities. The structural features of 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid suggest several potential areas of application:
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Anticancer Drug Discovery: The benzofuran scaffold is present in several compounds with demonstrated anticancer properties. The nitro group can also contribute to biological activity.
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Antimicrobial Agents: Nitro-containing heterocyclic compounds have a long history of use as antimicrobial agents.
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Materials Science: The aromatic nature and the presence of functional groups that can participate in hydrogen bonding make this molecule a potential building block for novel polymers and organic materials with interesting electronic or optical properties[2].
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid is not widely available. However, based on the safety profiles of structurally related nitro-aromatic carboxylic acids, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes[3][4][5].
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[5].
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Fire Hazards: The compound is likely combustible. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers[6].
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Health Hazards: Similar compounds can cause skin and eye irritation. Ingestion may be harmful[5].
Self-Validating Protocol for Safe Handling:
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Pre-Use Assessment: Before handling, review the SDS of a structurally similar compound (e.g., 5-nitrobenzofuran-2-carboxylic acid) to understand potential hazards.
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Engineering Controls: Always use a certified chemical fume hood as the primary means of exposure control.
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PPE Verification: Ensure that the selected gloves are resistant to the solvents being used for dissolution or reaction.
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Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible. Know the location of the appropriate fire extinguisher.
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Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid is a compound with significant potential for further investigation in medicinal chemistry and materials science. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers by synthesizing information from related compounds and established chemical principles. The proposed synthetic route is straightforward, and the predicted spectroscopic data offer a baseline for characterization. As with any chemical research, adherence to strict safety protocols is paramount.
References
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PubChem. 5-Nitrobenzofuran-2-carboxylic acid. [Link]
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IJSDR. Study of Benzofuran Derivatives and their Biological Significance. [Link]
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MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
Rlavie. 2,3-Dihydrobenzofuran-5-Carboxylic Acid | CAS 76429-73-7. [Link]
Sources
- 1. 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.de [fishersci.de]
- 4. tcichemicals.com [tcichemicals.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. 5-Nitrobenzofuran-2-carboxylic acid | C9H5NO5 | CID 1477128 - PubChem [pubchem.ncbi.nlm.nih.gov]
